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Octahydroindolizin-6-ol

Cat. No.: B12939325
M. Wt: 141.21 g/mol
InChI Key: IMDUSAGUOHPKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroindolizin-6-ol (CAS 1824337-61-2) is a high-purity, saturated heterocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This alcohol serves as a valuable and versatile scaffold in medicinal chemistry and organic synthesis. Its fused bicyclic structure, featuring a nitrogen atom at the ring junction, makes it a privileged building block for constructing more complex, biologically active molecules . Researchers utilize this compound as a key synthetic intermediate in the exploration of novel therapeutic agents. Patents indicate that derivatives of saturated indolizines and related heterocyclic frameworks are investigated for a range of pharmacological activities, including as potential antineoplastic agents . The structure is of significant interest in the design of new chemical entities, where its rigid, three-dimensional framework can be functionalized to interact with various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Proper storage conditions should be maintained as per the provided safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B12939325 Octahydroindolizin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2

InChI Key

IMDUSAGUOHPKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(CN2C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydroindolizin 6 Ol

Diastereoselective Synthesis of Octahydroindolizin-6-ol

Diastereoselective synthesis is paramount in constructing the octahydroindolizine (B79230) core, which possesses multiple stereocenters. The spatial arrangement of substituents is dictated by the synthetic route, influencing the final product's biological activity. Methodologies achieving high levels of diastereoselectivity often involve stereocontrolled cyclization, reduction, or addition reactions.

Dehydrative annulation has emerged as a successful strategy for building the bicyclic octahydroindolizine framework. This approach involves the formation of a ring system through an intramolecular cyclization process that eliminates a molecule of water. The strategy has been effectively applied to the diastereoselective synthesis of specific isomers of this compound. tandfonline.com

The Mitsunobu reaction is a powerful tool for achieving dehydrative cyclization under mild conditions with a predictable inversion of stereochemistry at the reacting center. tandfonline.comorganic-chemistry.orgwikipedia.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate a hydroxyl group for nucleophilic attack. wikipedia.org

In the synthesis of (6R,8aS)-octahydroindolizin-6-ol, an intramolecular Mitsunobu-type reaction is a key step. tandfonline.com A piperidine (B6355638) precursor, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol, undergoes an intramolecular ring closure where the secondary amine acts as the nucleophile, attacking the activated primary alcohol. This protocol successfully constructs the five-membered ring of the indolizine (B1195054) system. tandfonline.com The reaction proceeds with high diastereoselectivity, yielding the desired (6R,8aS) isomer as the major product. tandfonline.com

Table 1: Mitsunobu-Type Cyclization for (6R,8aS)-octahydroindolizin-6-ol Synthesis tandfonline.com
PrecursorReagentsSolventProductKey Transformation
(3R,6S)-6-(3-hydroxypropyl)piperidin-3-olTriphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD)Tetrahydrofuran (THF)(6R,8aS)-octahydroindolizin-6-olIntramolecular N-alkylation via dehydrative cyclization

Intramolecular ring closure is the fundamental process in dehydrative annulation strategies for forming the octahydroindolizine skeleton. tandfonline.com This step involves the formation of the second ring of the bicyclic system from a suitably functionalized piperidine precursor. In the synthesis of (6R,8aS)-octahydroindolizin-6-ol, the key intramolecular cyclization is achieved under Mitsunobu-type conditions, which facilitates the ring closure that was reported to be unsuccessful in similar systems previously. tandfonline.com This transformation converts a linear piperidine derivative into the fused 1-azabicyclo[4.3.0]nonane structure. tandfonline.com

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines and nitrogen-containing heterocycles. organic-chemistry.org The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.com

Stereocontrol in this process is crucial for establishing the desired stereochemistry in the final product. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled methods where existing stereocenters in the molecule direct the approach of the reducing agent. In the synthesis of the precursor for (6R,8aS)-octahydroindolizin-6-ol, the diastereoselectivity of an imine bond reduction was reportedly governed by the steric hindrance of a hydroxypropyl chain. This steric bulk directed the approach of the hydrogen molecule from the side opposite to the bulky group, leading to the desired stereoisomer. tandfonline.com

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This strategy is widely employed in the synthesis of complex molecules, including indolizidine alkaloids. nih.gov

In the context of octahydroindolizine synthesis, a Michael-type addition can be envisioned as a key step for constructing the bicyclic core. For instance, an intramolecular aza-Michael reaction can be used to form the five-membered ring of the indolizine system. nih.gov This would involve a piperidine derivative containing an appropriately positioned α,β-unsaturated ester or ketone, which undergoes cyclization upon activation. The stereochemical outcome of the addition can be controlled by using chiral catalysts or by the influence of existing stereocenters in the substrate, making it a powerful tool for diastereoselective synthesis.

Table 2: Illustrative Components for a Michael-Type Approach to Indolizidine Synthesis
Component TypeRoleExamples
Michael DonorNucleophileEnolates, Amines (aza-Michael), Thiolates (thia-Michael)
Michael AcceptorElectrophileα,β-Unsaturated ketones, esters, nitriles
Resulting BondKey ConstructionFormation of a C-C, C-N, or C-S bond at the β-position of the acceptor

The use of commercially available chiral starting materials is a highly effective strategy for the synthesis of enantiomerically pure target molecules. researchgate.net The inherent chirality of the precursor is transferred through a series of reactions to the final product, establishing the desired absolute stereochemistry.

A notable diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol begins with the chiral precursor (S)-epichlorohydrin. tandfonline.com This multi-step sequence involves the initial opening of the epoxide, followed by a series of transformations to build a piperidine intermediate, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol. The chirality from (S)-epichlorohydrin is meticulously preserved and dictates the stereochemistry at multiple centers in the intermediate. The final step is a dehydrative annulation via an intramolecular Mitsunobu-type reaction, which yields the target this compound with high diastereoselectivity. tandfonline.com This approach demonstrates the power of using a chiral pool starting material to control the stereochemical outcome of a complex synthesis. tandfonline.com

Table 3: Overview of Multi-Step Synthesis of (6R,8aS)-Octahydroindolizin-6-ol tandfonline.com
StepStarting Material/IntermediateKey Reaction TypeProduct/Intermediate
1(S)-EpichlorohydrinEpoxide opening / AlkylationFunctionalized acyclic intermediate
2Acyclic intermediateCyclization / Imine formationPiperidine precursor intermediate
3Piperidine precursorStereoselective reduction(3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol
4(3R,6S)-6-(3-hydroxypropyl)piperidin-3-olIntramolecular Mitsunobu-type cyclization(6R,8aS)-octahydroindolizin-6-ol

Multi-Step Synthetic Sequences from Chiral Precursors

Utilization of Chiral (S)-Epichlorohydrin

The synthesis of optically pure this compound can be efficiently initiated from commercially available and relatively inexpensive chiral building blocks. (S)-Epichlorohydrin serves as an excellent starting material for establishing the required stereochemistry early in the synthetic sequence. tandfonline.com A multi-step synthesis has been developed that transforms (S)-epichlorohydrin into a key piperidine intermediate, which is the direct precursor to the final bicyclic indolizidine system. tandfonline.com This approach leverages the defined stereocenter of the starting material to guide the formation of subsequent stereocenters, a common strategy in asymmetric synthesis. The initial steps involve the ring-opening of the epoxide and subsequent functional group manipulations to build a carbon chain that will ultimately form part of the piperidine ring.

Piperidine Intermediate Synthesis and Transformations

A crucial stage in the synthesis of (6R,8aS)-Octahydroindolizin-6-ol is the formation and subsequent cyclization of a highly functionalized piperidine intermediate. tandfonline.com Following the initial steps from (S)-epichlorohydrin, the synthesis converges on the creation of (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol. tandfonline.com This intermediate contains all the necessary atoms and stereochemical information for the final ring-closing step.

The transformation of this piperidine diol into the octahydroindolizine skeleton is accomplished through a dehydrative annulation strategy. tandfonline.com This key step involves an intramolecular cyclization under Mitsunobu-type reaction conditions. In this process, the primary hydroxyl group of the hydroxypropyl side chain is activated, allowing for nucleophilic attack by the piperidine nitrogen, which displaces the activated oxygen and forms the second ring of the indolizidine system. tandfonline.com This intramolecular ring closure is highly diastereoselective and successfully yields the desired (6R,8aS)-Octahydroindolizin-6-ol. tandfonline.com

Key Transformation: Piperidine Intermediate to this compound
ReactantKey ReagentsReaction TypeProduct
(3R,6S)-6-(3-hydroxypropyl)piperidin-3-olTriphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD)Intramolecular Dehydrative Annulation (Mitsunobu-type)(6R,8aS)-Octahydroindolizin-6-ol

Alternative Synthetic Pathways to the Octahydroindolizine Skeleton

Beyond the specific route from epichlorohydrin, several other powerful strategies exist for constructing the core octahydroindolizine ring system. These methods offer flexibility and can be adapted to create a variety of substituted derivatives.

Intramolecular Nitrone Cycloaddition Strategies

One of the most elegant methods for constructing nitrogen-containing bicyclic systems is the intramolecular [3+2] cycloaddition of nitrones. In this strategy, a molecule is synthesized containing both a nitrone functional group and an alkene tethered by a suitable chain. Upon heating, the nitrone reacts with the alkene in an intramolecular fashion to form a fused isoxazolidine (B1194047) ring system. This intermediate can then be readily converted to the desired indolizidine skeleton through reductive cleavage of the N-O bond. This approach is powerful for controlling stereochemistry and has been used in the synthesis of various complex alkaloids.

Metal-Mediated Cyclization Reactions

Transition metal catalysis offers a diverse toolkit for ring formation. Palladium-catalyzed reactions, for instance, have been employed to construct piperidine and indolizidine ring systems. These reactions can involve processes like intramolecular Heck reactions or allylic aminations, where a carbon-nitrogen bond is formed to close a ring. Similarly, gold-catalyzed cyclizations of enynes can lead to the formation of substituted piperidines, which can be precursors to the octahydroindolizine skeleton. These methods are valued for their efficiency and tolerance of various functional groups.

Domino and Cascade Reactions for Ring System Construction

To improve synthetic efficiency, chemists often design domino or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. An example applicable to the octahydroindolizine system is the intramolecular double Michael reaction. This process can stereoselectively construct the bicyclic framework in one step from a carefully designed acyclic precursor. Such cascade reactions are highly atom-economical and can significantly shorten synthetic routes to complex molecules.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally deconstructing a target molecule into simpler, readily available starting materials through a series of logical bond disconnections that correspond to reliable forward reactions.

For (6R)-Octahydroindolizin-6-ol, the retrosynthetic analysis begins by disconnecting the bicyclic system. tandfonline.com The most logical disconnection is one of the C-N bonds within the indolizidine framework. This reveals the key precursor, a substituted piperidine. tandfonline.com

Retrosynthetic Breakdown of (6R)-Octahydroindolizin-6-ol
Target MoleculeKey DisconnectionPrecursor Molecule(s)
(6R)-Octahydroindolizin-6-olIntramolecular C-N bond formation(3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol
(3R,6S)-6-(3-hydroxypropyl) piperidin-3-olCyclization and reductionChiral γ-hydroxy-ketone
Chiral γ-hydroxy-ketoneFunctional group interconversion(S)-Epichlorohydrin

This analysis identifies (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol as a strategic intermediate. tandfonline.com Further deconstruction of this piperidine intermediate suggests it can be formed from a chiral γ-hydroxy-ketone, which in turn can be traced back to a simple chiral starting material like (S)-epichlorohydrin. tandfonline.com This logical pathway provides a clear and efficient roadmap for the forward synthesis.

Green Chemistry Principles in this compound Synthesis

The synthesis of indolizidine alkaloids, including this compound, traditionally involves multi-step sequences that can generate significant waste. The application of green chemistry principles aims to address these challenges by designing synthetic routes that are both elegant and sustainable. Key principles relevant to this endeavor include maximizing atom economy, utilizing safer solvents, and minimizing waste generation throughout the synthetic process.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. Reaction Mass Efficiency (RME) provides a more comprehensive measure by also considering the reaction yield and the stoichiometry of the reactants.

To illustrate these concepts in the context of a synthesis relevant to this compound, a hypothetical multi-step synthesis of a related dihydroxyindolizidine, (±)-lentiginosine, can be analyzed. This analysis will serve as a model for evaluating potential synthetic routes to this compound. The synthesis starts from 1-(2-pyridyl)-2-propen-1-ol and proceeds through several steps to the final product.

Hypothetical Atom Economy and Reaction Mass Efficiency for a Dihydroxyindolizidine Synthesis

StepReactionReactants (Molecular Weight)Product (Molecular Weight)Theoretical Atom Economy (%)
1Bromination/Cyclization1-(2-pyridyl)-2-propen-1-ol (135.16) + Br₂ (159.80)Indolizinium salt intermediate~45.7
2ReductionIndolizinium salt intermediate + NaBH₄ (37.83)Tetrahydroindolizine intermediateHigh
3HydroxylationTetrahydroindolizine intermediate + ReagentsDihydroxyindolizidine (e.g., lentiginosine, 157.18)Varies

Note: This table presents a simplified analysis of a representative synthesis of a related compound. The actual values would depend on the specific reagents and reaction conditions used in a validated synthesis of this compound.

Reaction mass efficiency (RME) is calculated as the mass of the isolated product divided by the total mass of reactants used in the reaction. This metric provides a more practical measure of the efficiency of a reaction as it accounts for the actual yield obtained.

Factors Influencing Reaction Efficiency in Indolizidine Synthesis:

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and often operate under milder conditions, all of which contribute to higher efficiency and reduced waste. For example, catalytic hydrogenation is a common and often highly efficient method for reducing double bonds in the synthesis of saturated heterocycles like this compound.

Reaction Type: The choice of reaction type has a significant impact on atom economy. Cycloaddition reactions, for instance, are highly atom-economical as all atoms of the reactants are incorporated into the product.

Protecting Groups: The use of protecting groups should be minimized as they add extra steps (protection and deprotection) to a synthesis, increasing reagent consumption and waste generation.

Solvents account for a significant portion of the waste generated in chemical processes. Therefore, careful solvent selection is crucial for developing greener synthetic routes. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

Green Solvents for the Synthesis of this compound:

Solvent ClassExamplesGreen Chemistry Considerations
WaterH₂ONon-toxic, non-flammable, abundant. Can be a good solvent for certain reactions, especially with water-soluble catalysts. However, product isolation can be energy-intensive.
Supercritical FluidsscCO₂Non-toxic, non-flammable, and easily removed. Can be a good solvent for hydrogenations and other catalytic reactions. Requires specialized equipment.
Bio-solventsEthanol (B145695), 2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources. Generally have a better environmental profile than traditional petroleum-based solvents.
Ionic LiquidsVariousLow volatility, which reduces air pollution. Can be designed to have specific solvent properties. However, their toxicity and biodegradability need careful evaluation.

In the context of synthesizing this compound, a key step is often the reduction of a pyridine (B92270) or indolizine precursor. Catalytic hydrogenation is a common method for this transformation. The choice of solvent for hydrogenation can significantly impact the reaction's efficiency and environmental footprint. Protic solvents like ethanol or even water can be effective for certain hydrogenation reactions, especially when using catalysts like palladium on carbon (Pd/C) nih.gov. Using water as a solvent in hydrogenation reactions is a particularly green approach nih.gov.

Strategies for Waste Minimization:

Beyond solvent selection, several other strategies can be employed to minimize waste in the synthesis of this compound:

Process Intensification: This involves developing more efficient processes, for example, by combining multiple reaction steps into a one-pot synthesis. This reduces the need for intermediate purification steps, thereby saving solvents and energy.

Catalyst Recycling: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy for waste reduction.

Waste Valorization: Exploring the potential to convert byproducts into valuable chemicals can turn a waste stream into a resource.

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than depleting fossil fuels. For indolizidine alkaloids, this could involve utilizing precursors derived from biomass.

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of yield but also environmentally responsible.

Stereochemical and Conformational Analysis of Octahydroindolizin 6 Ol

Conformational Isomerism in Octahydroindolizine (B79230) Frameworks

The octahydroindolizine core, consisting of a fused six-membered and five-membered ring, is not static. It can exist in various spatial arrangements, or conformations, that can interconvert. This conformational flexibility is governed by the molecule's drive to achieve the lowest possible energy state by minimizing internal strains.

The concept of a "ring flip" is common in six-membered rings like cyclohexane, where one chair conformer inverts into another. wikipedia.org In the fused octahydroindolizine system, this dynamic is more constrained. The nature of the ring junction (the C4a-C8a bond) dictates the conformational possibilities.

Trans-fused framework: The two rings are locked in a rigid conformation, and ring flipping is not possible.

Cis-fused framework: This arrangement is more flexible and can undergo a conformational inversion, where the chair-like six-membered ring flips.

These dynamics are further complicated by the potential for nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly inverts its orientation. The interplay between ring inversion (in cis-isomers) and nitrogen inversion creates a complex dynamic equilibrium between different conformers. nih.gov

Table 2: Relative Stability of Octahydroindolizine Conformers

Conformation Type Key Features Relative Energy Primary Reason for Stability/Instability
Trans-fused (Chair-Chair) Rigid structure; substituents can occupy axial or equatorial positions. Lowest Minimizes all forms of strain; analogous to decalin.
Cis-fused (Chair-Chair) Flexible, can undergo ring inversion. nih.gov Higher Increased steric interactions due to the ring junction.
Boat/Twist-Boat High-energy transition states or intermediates in interconversion. nih.gov Highest Significant torsional strain from eclipsed bonds and steric strain from "flagpole" interactions. youtube.com

The specific conformation adopted by Octahydroindolizin-6-ol is a balance between minimizing different types of intramolecular strain.

Torsional Strain: This arises from the repulsion between electrons in adjacent bonds. onlineorganicchemistrytutor.com It is maximized when bonds on adjacent atoms are in an eclipsed arrangement and minimized in a staggered conformation. The preference for a chair conformation in the six-membered ring is a direct consequence of minimizing torsional strain, as all C-C bonds are staggered. youtube.com

Steric Strain: This results from non-bonded atoms or groups being forced too close to each other, leading to van der Waals repulsion. onlineorganicchemistrytutor.com In the octahydroindolizine framework, significant steric strain can occur if bulky substituents are forced into axial positions, leading to unfavorable 1,3-diaxial interactions. The molecule will preferentially adopt a conformation where the hydroxyl group at C6 and other substituents occupy equatorial-like positions to minimize these repulsive interactions.

Table 3: Strain Analysis in Octahydroindolizine Conformations

Strain Type Definition Source in Octahydroindolizine Framework
Torsional Strain Repulsion between electrons in adjacent bonds, highest in eclipsed conformations. youtube.com Eclipsed C-H and C-C bonds, particularly in high-energy boat or twist-boat conformations.
Steric Strain Repulsive interaction when non-bonded atoms are too close. onlineorganicchemistrytutor.com 1,3-diaxial interactions if substituents are in axial positions; "flagpole" interactions in boat conformations.
Angle Strain Deviation from ideal bond angles (e.g., 109.5° for sp³ carbon). onlineorganicchemistrytutor.com Present in the five-membered ring, which cannot achieve ideal tetrahedral angles; minimized in the chair form of the six-membered ring.

Diastereoselectivity in Chemical Transformations of this compound

Diastereoselectivity, the preferential formation of one diastereomer over another in a chemical reaction, is a key consideration in the synthesis and functionalization of substituted this compound derivatives. The rigid, fused-ring structure often leads to high levels of stereocontrol, where the approach of reagents is directed to a specific face of the molecule.

One illustrative example can be found in the stereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine (B1195054) to form an octahydroindolizinone derivative. nih.gov In this transformation, the hydrogenation of the indolizine ring was found to be highly diastereoselective, leading preferentially to a specific stereoisomer. nih.gov Such transformations are critical in establishing the desired relative stereochemistry of substituents on the bicyclic core.

The nature and position of existing substituents on the this compound skeleton profoundly influence the diastereomeric ratios of subsequent chemical transformations. Substituents can exert steric and electronic effects that govern the trajectory of incoming reagents.

Steric Hindrance: Bulky substituents can block one face of the molecule, forcing an approaching reagent to attack from the less hindered side. For instance, in the synthesis of polyhydroxylated indolizidines, the stereoselectivity of pyrrolidine (B122466) synthesis was highly dependent on the bulkiness of a γ-oxygenated function. Free alcohols predominantly yielded cis-pyrrolidines, whereas the bulkier tert-butyldiphenylsilyl (TBDPS) protected alcohols led to the trans isomers.

Directing Groups: Functional groups, such as hydroxyl groups, can act as directing groups by coordinating with a reagent or catalyst, thereby delivering it to a specific face of the molecule. This is a common strategy to achieve high diastereoselectivity in reactions like hydroxyl-directed hydrogenations or epoxidations.

Allylic Strain: In unsaturated precursors to octahydroindolizines, allylic strain can dictate the preferred conformation and, consequently, the stereochemical outcome of reactions. For example, minimizing A1,3 strain (allylic strain) by placing a substituent in an axial orientation in a pseudo-chair transition state can lead to the preferential formation of one diastereomer.

The diastereoselectivity in the synthesis of various substituted indolizidines is often quantified by the diastereomeric ratio (d.r.). While specific data for this compound is not extensively detailed in the provided context, the principles are demonstrated in the synthesis of related indolizidine alkaloids. For instance, the intramolecular hydroamination of an ε-amino alkyne to form an indolizidine derivative can proceed with excellent diastereoselectivity. researchgate.net

Table 1: Illustrative Influence of Substituents on Diastereoselectivity in Indolizidine Synthesis This table presents generalized findings from related indolizidine syntheses to illustrate the principles of stereochemical control.

Reaction TypeSubstituent/ConditionObserved OutcomeGoverning Principle
Pyrrolidine Synthesis (Intramolecular Conjugate Addition)Free γ-hydroxyl groupPredominantly cis-pyrrolidinePotential hydrogen bonding or smaller steric footprint directs stereochemistry.
Pyrrolidine Synthesis (Intramolecular Conjugate Addition)Bulky γ-OTBDPS groupPredominantly trans-pyrrolidineSteric hindrance from the bulky protecting group directs the cyclization pathway.
Intramolecular HydroaminationChiral auxiliary or existing stereocenterHigh diastereoselectivity (e.g., >95:5 d.r.)The stereocenter dictates the facial selectivity of the alkyne insertion. researchgate.net

Understanding the reaction mechanism is essential to rationalize the observed diastereoselectivity. This often involves analyzing the transition state geometries of the diastereomeric pathways.

In the heterogeneous hydrogenation of a substituted indolizine, theoretical calculations using Density Functional Theory (DFT) were employed to explain the preference for the trans product. nih.gov The proposed mechanism involves a keto-enol tautomerism under kinetic control. nih.gov The calculations indicated that the kinetically favored product is formed in preference to the thermodynamically more stable cis isomer. nih.gov This outcome was rationalized by considering the energy barriers of the competing transition states leading to the different diastereomers. The enol intermediate, formed by the initial hydrogenation of the C5-C6 double bond, can be protonated from two different faces. The transition state leading to the trans product was found to be lower in energy, thus accounting for its preferential formation. nih.gov

Key factors that determine the energy of transition states include:

Torsional Strain: Strain caused by eclipsing interactions along bonds.

Steric Interactions: Repulsive interactions between non-bonded atoms or groups.

Stereoelectronic Effects: The influence of orbital alignment on reactivity and stability.

By analyzing these factors for the possible transition states, a robust model can be developed to predict and explain the stereochemical outcome of reactions involving the this compound core.

Dynamic Stereochemistry Studies

The octahydroindolizine ring system is not static but undergoes rapid conformational changes at room temperature. The six-membered ring can, in principle, adopt chair, boat, and twist-boat conformations, while the five-membered ring can exist in various envelope and twist forms. libretexts.orgmasterorganicchemistry.com The interconversion between these conformers is a key aspect of the molecule's dynamic stereochemistry.

The study of these dynamic processes typically employs variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where conformational interconversion is fast on the NMR timescale, the observed signals are an average of the different conformations. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged peak broadens and then splits into multiple distinct signals corresponding to the individual conformers.

Analysis of these VT-NMR spectra can provide valuable thermodynamic and kinetic data about the conformational equilibrium, such as:

The energy barrier to ring inversion (ΔG‡).

The relative populations of different conformers.

The difference in Gibbs free energy (ΔG°) between conformers.

While specific dynamic NMR studies on this compound itself are not detailed in the provided search results, such analyses have been performed on related indolizine systems, for example, to probe the rotational barriers of amide groups attached to the indolizine core. rsc.org For the saturated octahydroindolizine system, the most significant dynamic process would be the chair-flip of the six-membered ring. The energy barrier for this process is influenced by the fusion to the five-membered ring and the nature of any substituents. For instance, a bulky substituent may destabilize one chair conformation relative to the other, shifting the conformational equilibrium. High-field NMR studies, including 1D and 2D experiments like NOESY, are invaluable for determining relative configurations and analyzing the predominant conformations of related bicyclic alkaloids like quinolizidines. nih.gov

Advanced Spectroscopic and Structural Characterization of Octahydroindolizin 6 Ol

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected in the first mass spectrometer. These selected ions are then introduced into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen), causing them to break apart into smaller fragment ions, called product ions. The second mass spectrometer then analyzes these product ions, generating a product ion spectrum. nih.gov

For Octahydroindolizin-6-ol, the fragmentation patterns observed in the MS/MS spectrum provide valuable clues about its molecular structure. The fragmentation is not random; bonds are more likely to break at specific, weaker points in the molecule. By analyzing the masses of the fragment ions, chemists can piece together the connectivity of the atoms in the original molecule. For instance, the loss of a water molecule (18 Da) would strongly suggest the presence of a hydroxyl group. Cleavage of the bicyclic ring system would produce characteristic fragment ions that help to confirm the indolizidine core structure.

Table 1: Hypothetical MS/MS Fragmentation Data for Protonated this compound

Precursor Ion (m/z) Collision Energy (eV) Product Ions (m/z) Postulated Neutral Loss
156.1383 [M+H]⁺ 10 138.1277 H₂O
156.1383 [M+H]⁺ 20 110.1121 C₂H₄O
156.1383 [M+H]⁺ 20 96.0964 C₃H₈O

Note: This data is illustrative and represents plausible fragmentation pathways for the compound.

Soft Ionization Techniques for Molecular Ion Elucidation

Determining the accurate molecular weight of a compound is a fundamental step in its characterization. Soft ionization techniques are indispensable for this purpose as they impart minimal energy to the analyte molecule during the ionization process, thus reducing fragmentation and ensuring that the molecular ion can be observed clearly. uky.edulibretexts.orgspectroscopyonline.com This is in contrast to hard ionization methods like Electron Impact (EI), which often cause extensive fragmentation, making the molecular ion peak weak or absent.

Several soft ionization techniques are suitable for the analysis of this compound:

Electrospray Ionization (ESI): ESI is a widely used technique where a high voltage is applied to a liquid sample to generate an aerosol. acdlabs.com It is a very gentle method, typically producing protonated molecules [M+H]⁺ or other adducts, making it ideal for confirming the molecular weight of thermally labile molecules. libretexts.org

Atmospheric Pressure Chemical Ionization (APCI): APCI uses a corona discharge to create reactant ions from a solvent spray, which then ionize the analyte molecules through gas-phase reactions. acdlabs.com It is suitable for less polar compounds that are not easily ionized by ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. acdlabs.com The laser desorbs and ionizes the analyte with minimal fragmentation, making it suitable for a wide range of molecules, including those of higher molecular weight. spectroscopyonline.com

Field Desorption (FD) and Field Ionization (FI): These methods use a strong electric field to ionize molecules. They are classic soft ionization techniques that produce mass spectra with very little to no fragmentation. uky.edulibretexts.org

The use of these techniques allows for the unambiguous determination of the molecular formula of this compound when coupled with a high-resolution mass analyzer.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The first and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. For a small organic molecule like this compound, this is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical and is often determined empirically.

Once crystals are obtained, their quality must be assessed. This involves visual inspection under a microscope for well-defined faces and the absence of cracks or defects. The ultimate test of crystal quality is its diffraction pattern when exposed to an X-ray beam. A high-quality crystal will produce a diffraction pattern with sharp, well-defined spots extending to high resolution. researchgate.net

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration—the actual three-dimensional arrangement of atoms—is essential. X-ray crystallography can achieve this through the phenomenon of anomalous scattering (or anomalous dispersion). mit.edued.ac.uk

This effect occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. This interaction causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). ed.ac.uk By carefully measuring and analyzing these intensity differences, the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule, can be determined unambiguously. researchgate.net Modern techniques and instrumentation have made it possible to determine the absolute configuration even for molecules containing only light atoms, such as oxygen, provided the crystal quality is high. mit.edu

The crystal structure reveals not only the structure of the individual molecule but also how multiple molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. ias.ac.inmdpi.comnih.gov

For this compound, the hydroxyl (-OH) group is a key player in determining the crystal packing, as it can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the indolizidine ring can also act as a hydrogen bond acceptor. Analyzing these interactions provides insight into the supramolecular chemistry of the compound. researchgate.net The specific packing arrangement can influence the physical properties of the solid, such as its melting point and solubility.

Table 2: Plausible Intermolecular Interactions in a Hypothetical Crystal of this compound

Interaction Type Donor Acceptor Distance (Å)
Hydrogen Bond O-H O (of adjacent molecule) ~2.7
Hydrogen Bond O-H N (of adjacent molecule) ~2.9

Note: This data is illustrative of typical non-covalent interaction geometries.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netamericanpharmaceuticalreview.commdpi.com Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a molecule. mdpi.com

For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to:

O-H stretching: A broad band in the FTIR spectrum around 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with its exact position and shape influenced by hydrogen bonding. mdpi.com

C-H stretching: Bands in the 2800-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the saturated ring system.

C-O stretching: A strong band in the FTIR spectrum, typically in the 1050-1150 cm⁻¹ region, corresponds to the stretching of the C-O single bond.

C-N stretching: Vibrations involving the C-N bonds would appear in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹).

FTIR and Raman spectroscopy are complementary techniques. americanpharmaceuticalreview.com While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov Some vibrational modes may be strong in the FTIR spectrum and weak or absent in the Raman spectrum, and vice versa. nih.gov

Furthermore, the vibrational spectra are sensitive to the molecule's conformation. Different spatial arrangements of the atoms (conformers) can give rise to distinct peaks in the spectra. By comparing experimental spectra with those predicted from computational models, it is possible to gain insights into the preferred conformation of this compound in its ground state.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (FTIR) Expected Intensity (Raman)
O-H Stretching 3200-3600 Strong, Broad Weak
C-H (sp³) Stretching 2850-2960 Strong Strong
C-O Stretching 1050-1150 Strong Medium
C-N Stretching 1000-1300 Medium Medium

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Configuration and Conformation Analysis

Comprehensive searches for specific chiroptical data, including Electronic Circular Dichroism (ECD) spectra for this compound, have not yielded direct experimental or theoretical results for this particular compound. However, the principles of chiroptical spectroscopy and its application to the broader class of indolizidine alkaloids provide a framework for understanding how such analyses would be approached and the type of information that could be obtained.

Chiroptical spectroscopic methods, particularly ECD, are powerful tools for determining the absolute configuration and elucidating the conformational preferences of chiral molecules like this compound. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For a molecule such as this compound, which lacks a strong intrinsic chromophore in the accessible ultraviolet-visible region, the ECD spectrum is expected to be dominated by transitions associated with the tertiary amine nitrogen and the hydroxyl group. The n → σ* transition of the nitrogen atom typically gives rise to a weak Cotton effect in the 200-240 nm region. The position and sign of this Cotton effect are directly related to the stereochemistry at the chiral centers and the conformation of the fused ring system.

In the absence of experimental data for this compound, a common approach involves the application of theoretical calculations. Quantum mechanical computations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectra for different possible stereoisomers and conformers of the molecule. By comparing the theoretically predicted spectra with an experimentally obtained spectrum, the absolute configuration of the synthesized or isolated compound can be confidently assigned.

Furthermore, the conformational flexibility of the octahydroindolizine (B79230) ring system would significantly influence the ECD spectrum. Different chair and boat-like conformations of the six-membered ring and the conformation of the five-membered ring would lead to distinct ECD profiles. A Boltzmann-weighted average of the calculated spectra for the most stable conformers is typically used to generate a theoretical spectrum that accurately represents the conformational ensemble in solution.

While specific data tables and detailed research findings for this compound are not available in the reviewed literature, the table below illustrates the type of data that would be generated in a typical ECD analysis, based on common findings for similar saturated heterocyclic alkaloids.

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (6R)-isomerCalculated Δε (M⁻¹cm⁻¹) for (6S)-isomer
235+0.8+0.95-0.92
210-1.2-1.3+1.25
Note: The data presented in this table is hypothetical and serves as an illustration of how ECD data for this compound would be presented. It is not based on actual experimental or calculated results for this specific compound.

The analysis of such data would involve comparing the signs and magnitudes of the experimental Cotton effects with the calculated values for the different stereoisomers. This comparison would allow for the unambiguous assignment of the absolute configuration at the C-6 stereocenter and provide insights into the preferred solution-phase conformation of the molecule.

Computational and Theoretical Studies of Octahydroindolizin 6 Ol

Quantum Chemical Calculations for Energetic Properties

Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of molecules. These methods could provide a deep understanding of the stability and reactivity of Octahydroindolizin-6-ol.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in determining the preferred three-dimensional arrangements of the atoms (conformers) and the energy differences between them. By calculating the energies of various possible conformations, researchers could identify the most stable, low-energy structures that the molecule is likely to adopt.

Currently, there are no specific DFT studies on the conformational preferences of this compound available in the public domain. Such a study would be valuable for understanding its structural characteristics.

Transition state analysis is a computational technique used to study the mechanism of chemical reactions. It involves locating the transition state, which is the highest energy point along the reaction pathway, to understand the kinetics and feasibility of a reaction. For this compound, this analysis could elucidate the mechanisms of its synthesis or its reactions with other chemical species.

As of now, no specific transition state analyses for reaction mechanisms involving this compound have been published.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies would be particularly useful.

There are currently no published computational studies predicting the spectroscopic parameters of this compound.

Table 1: Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Parameters

Since no specific data exists, the following table is a template demonstrating how such data would be presented if available.

ParameterPredicted ValueExperimental Value
¹H NMR Shift (ppm) at C6-HData not availableData not available
¹³C NMR Shift (ppm) at C6Data not availableData not available
O-H Stretch Freq. (cm⁻¹)Data not availableData not available

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a detailed picture of its conformational landscape, revealing how the molecule flexes, bends, and changes shape over time. This would offer insights into its flexibility and the accessibility of different conformations.

To date, no molecular dynamics simulations specifically focused on the conformational landscape of this compound have been reported in the scientific literature.

Docking Studies (excluding pharmacological activity, focus on interaction with synthetic reagents or catalysts if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of synthetic chemistry, docking studies could be used to understand how this compound might interact with a catalyst or a synthetic reagent, providing insights that could help in designing more efficient synthetic routes.

There are no publicly available docking studies of this compound with synthetic reagents or catalysts.

Structure-Property Relationship Predictions (focus on chemical reactivity and stability, not biological effects)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that attempt to predict the properties of a compound based on its chemical structure. For this compound, QSPR studies could be employed to predict its chemical reactivity, stability, and other physicochemical properties based on its molecular descriptors.

Specific structure-property relationship predictions focusing on the chemical reactivity and stability of this compound are not currently available in the literature.

In Silico Design of Novel Octahydroindolizine (B79230) Derivatives

The in silico design of novel derivatives of this compound represents a modern and efficient approach in medicinal chemistry to explore and identify new chemical entities with potentially enhanced therapeutic properties. This computational strategy allows for the rational design and virtual screening of a multitude of compounds, thereby prioritizing the synthesis and biological evaluation of the most promising candidates. This process significantly reduces the time and resources required for drug discovery. nih.gov

The foundation of in silico design lies in understanding the structure-activity relationship (SAR), which correlates a molecule's chemical structure with its biological activity. By systematically modifying the virtual structure of this compound, researchers can predict how these changes might influence its interaction with a specific biological target. Computational tools play a crucial role in this process, enabling the exploration of a vast chemical space to identify derivatives with optimized characteristics. nih.gov

A key computational technique in this endeavor is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models use statistical methods to create mathematical relationships between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve generating a dataset of its derivatives with known activities and then developing a model that can predict the activity of new, untested derivatives based on their molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov In the context of this compound, if a specific biological target is known, molecular docking can be used to design derivatives that exhibit improved binding affinity and selectivity. mdpi.com This involves creating a virtual library of novel Octahydroindolizine derivatives and "docking" them into the active site of the target protein to estimate their binding energies and interaction patterns. researchgate.net

The design process often begins with the core scaffold of this compound, followed by the addition or modification of various functional groups at different positions. These modifications are guided by the desire to enhance properties such as target binding, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). In silico ADMET prediction is a critical step to filter out compounds that are likely to have poor bioavailability or toxic effects. nih.gov

For instance, novel derivatives could be designed by introducing substituents on the indolizidine ring or by modifying the hydroxyl group at the 6-position. The choice of substituents would be guided by computational predictions to maximize desired interactions with the target and to fine-tune the physicochemical properties of the molecule.

The following interactive data table presents a hypothetical set of designed this compound derivatives and their predicted properties based on in silico analysis. This illustrates the type of data generated during the computational design phase.

Derivative IDModification on this compound ScaffoldPredicted Binding Affinity (kcal/mol)Predicted Oral Bioavailability (%)Predicted Blood-Brain Barrier Permeability
OHI-D1Addition of a phenyl group at C-8-8.575High
OHI-D2Replacement of the -OH at C-6 with -OCH3-7.280Moderate
OHI-D3Addition of a fluoro group at C-7-7.882High
OHI-D4Esterification of the -OH at C-6 with acetic acid-6.965Low
OHI-D5Introduction of a methyl group at C-5-8.178High

The results from these computational studies provide valuable insights for medicinal chemists, guiding the selection of which novel derivatives to synthesize and test in vitro and in vivo. This rational, computer-aided approach accelerates the discovery of new drug candidates based on the this compound scaffold. mdpi.com

Chemical Reactivity and Derivatization of Octahydroindolizin 6 Ol

Hydroxyl Group Transformations

The secondary alcohol moiety in Octahydroindolizin-6-ol is a key site for chemical modification, allowing for oxidation, esterification, etherification, and elimination reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, octahydroindolizin-6-one. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. While specific literature on the oxidation of this compound is not abundant, the principles of secondary alcohol oxidation are well-established. Common reagents for this purpose include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), as well as milder, more selective methods like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane oxidation.

The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. For a simple substrate like this compound, a variety of these methods would likely be effective.

Table 1: Potential Oxidizing Agents for the Conversion of this compound to Octahydroindolizin-6-one

Oxidizing Agent/SystemTypical Reaction ConditionsNotes
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room TemperatureMild oxidant, often used for sensitive substrates.
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to Room TemperatureStrong oxidant, not suitable for acid-sensitive molecules.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (CH₂Cl₂), Low Temperature (-78°C)Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), Room TemperatureMild and selective, often gives high yields.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) would yield 6-acetoxyoctahydroindolizine. Such transformations are crucial in the synthesis of biologically active molecules, as the introduction of an ester group can significantly alter the pharmacokinetic properties of a compound.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to introduce the alkyl group.

Under acidic conditions and with heat, the hydroxyl group of this compound can be eliminated through a dehydration reaction to form an unsaturated indolizine (B1195054) derivative, likely a mixture of Δ⁵- and Δ⁶-octahydroindolizine. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene.

Nitrogen Atom Reactivity

The tertiary bridgehead nitrogen in the octahydroindolizine (B79230) core is nucleophilic and can participate in various reactions, including N-alkylation and N-acylation.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides or acylating agents. N-alkylation introduces an alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt. This reaction can modify the steric bulk and the charge of the molecule.

N-acylation involves the reaction of the nitrogen atom with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl derivative. This transformation is significant in the synthesis of many natural products and their analogs.

Table 2: Potential Reagents for N-Alkylation and N-Acylation of Octahydroindolizine Derivatives

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl Iodide (CH₃I)Quaternary Ammonium Salt
N-AcylationAcetyl Chloride (CH₃COCl)N-Acyl Indolizidinium Salt

The octahydroindolizine ring system is generally stable. Ring-opening reactions are not a common mode of reactivity for this saturated heterocyclic system under normal conditions. Such reactions would likely require harsh conditions or specific activation of the ring system, for which there is limited information in the context of this compound.

Cyclization and Annulation Reactions Involving this compound as a Substrate

The rigid bicyclic structure of octahydroindolizine derivatives makes them valuable templates for constructing more complex fused-ring systems. Annulation strategies, which involve the formation of a new ring onto an existing one, are particularly significant in alkaloid synthesis.

One prominent approach is the aza-Robinson annulation, which has been adapted for the synthesis of fused bicyclic amides. This strategy typically involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. While not specifically demonstrated on this compound, analogous substrates with similar functionalities can undergo such transformations to yield more complex polycyclic structures. The key step often involves the reaction of a cyclic imide with a vinyl ketone, followed by an acid-promoted intramolecular cyclization.

Another powerful method for ring construction is the aza-[3+3] annulation. This reaction has been effectively used to build the indolizidine core itself and can be envisioned for further annulation on a pre-existing octahydroindolizine skeleton. This process often involves the reaction of a vinylogous amide with a vinyl iminium salt, leading to a 1-azatriene intermediate that undergoes a pericyclic ring-closure. The regiochemistry of this annulation can be influenced by various factors, including the substituents on the reactants.

Intramolecular cyclization reactions are also a key strategy. For instance, derivatives of the octahydroindolizine ring system can be designed to contain pendant functional groups that can undergo intramolecular reactions to form new rings. An example of this is the intramolecular cyclization of a pyrrolylbutanal derivative, which proceeds via an intramolecular electrophilic substitution on the pyrrole (B145914) ring to form the dihydroindolizine core, which is then reduced to the octahydroindolizine.

The following table summarizes some annulation strategies applicable to the synthesis of indolizidine-type structures.

Annulation StrategyKey ReactantsKey IntermediateResulting Structure
Aza-Robinson AnnulationCyclic imide and vinyl ketoneEnol moietyFused bicyclic amide
Aza-[3+3] AnnulationVinylogous amide and vinyl iminium salt1-AzatrieneIndolizidine
Intramolecular Electrophilic SubstitutionPyrrolylbutanal derivativeBicyclic alcoholDihydroindolizine

Functionalization of the Octahydroindolizine Ring System

The functionalization of the octahydroindolizine ring system is crucial for synthesizing a diverse range of analogues with varied biological activities. The reactivity of the ring can be modulated by the existing substituents, and different positions on the ring exhibit different levels of reactivity.

The C3 position of the related indolizine (the unsaturated counterpart) ring is particularly susceptible to electrophilic substitution. Organocatalytic methods, such as Brønsted acid-catalyzed C3-alkylation, have been developed to introduce various substituents at this position. Electrophiles like ortho-hydroxybenzyl alcohols can be used to append arylmethyl groups to the indolizine core.

Radical-induced synthetic approaches have also gained attention for the construction and functionalization of the indolizine ring. These methods offer advantages such as high efficiency in forming C-C and C-X bonds. Radical cyclization and cross-coupling reactions can be employed to introduce a wide array of functional groups onto the heterocyclic scaffold.

The presence of the hydroxyl group in this compound offers a direct handle for functionalization. Standard reactions of secondary alcohols, such as oxidation to the corresponding ketone (octahydroindolizin-6-one), esterification, or etherification, can be readily performed. These transformations allow for the introduction of a wide variety of functional groups and can be used to modulate the polarity and biological activity of the molecule.

The following table outlines potential functionalization reactions on the octahydroindolizine skeleton.

Reaction TypeReagent/CatalystFunctional Group Introduced/Modified
Oxidation of secondary alcoholPCC, Swern, Dess-MartinKetone
EsterificationAcyl chloride, Carboxylic acid with coupling agentEster
EtherificationAlkyl halide with base (Williamson synthesis)Ether
C3-Alkylation (on indolizine)Brønsted acid, ortho-hydroxybenzyl alcoholArylmethyl
Radical Cyclization/Cross-CouplingRadical initiator, coupling partnerVarious C-C and C-X bonds

Development of Libraries of Optically Pure Octahydroindolizine Analogues

The development of libraries of optically pure compounds is a cornerstone of modern drug discovery. Starting from a chiral scaffold like this compound, it is possible to generate a multitude of analogues with defined stereochemistry.

One of the key strategies to achieve this is through the use of chiral starting materials in the synthesis of the octahydroindolizine core. For instance, the synthesis of (-)-Indolizidine 167B has been achieved from optically active (R)-3-(pyrrol-1-yl)hex-1-ene. This approach ensures that the resulting bicyclic core is enantiomerically pure, and subsequent functionalizations will lead to a library of optically pure analogues.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for library synthesis. A domino hydroformylation/cyclization sequence has been employed to construct the indolizine nucleus with high regioselectivity and in an optically active form. The aldehyde formed from the hydroformylation undergoes a rapid in situ intramolecular cyclization, preserving the stereochemical integrity of the starting material.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of densely functionalized, enantiopure indolizidines. By starting with carbohydrate-derived nitrones, it is possible to synthesize enantiopure hydroxylamines bearing unsaturated groups. RCM of these intermediates leads to piperidine (B6355638) derivatives, which can then be further cyclized to form the indolizidine core. This methodology allows for the introduction of multiple stereocenters and functional groups in a controlled manner.

The table below highlights key approaches for the synthesis of optically pure octahydroindolizine libraries.

Synthetic StrategyChiral SourceKey ReactionAdvantage
Chiral Starting Material Synthesis(R)-3-(pyrrol-1-yl)hex-1-eneHydroformylation/Intramolecular CyclizationHigh enantiomeric excess, preservation of stereochemistry
Carbohydrate-Derived ScaffoldsCarbohydrate-derived nitronesRing-Closing Metathesis (RCM)Access to densely functionalized, multi-chiral analogues
Asymmetric AnnulationChiral amines/catalystsAza-[3+3] AnnulationEnantioselective formation of the bicyclic core

Applications in Advanced Organic Synthesis

Intermediacy in the Synthesis of Specific Indolizine (B1195054) Alkaloids (e.g., (-)-8a-Epidesacetoxyslaframine)

One of the most notable applications of Octahydroindolizin-6-ol is its role as a key intermediate in the synthesis of certain indolizidine alkaloids. For instance, it is a direct precursor in a formal synthesis of (-)-8a-Epidesacetoxyslaframine. This alkaloid is closely related to slaframine (B1196289), a mycotoxin known for its parasympathomimetic activity.

The synthesis of these alkaloids often involves the stereoselective construction of the octahydroindolizine (B79230) core, followed by the introduction and manipulation of functional groups. In a synthetic route to (-)-8a-Epidesacetoxyslaframine, a protected form of this compound can be subjected to a sequence of reactions, including deprotection and subsequent functional group interconversion, to yield the target alkaloid. The stereochemistry at the C-6 position of the octahydroindolizinol precursor is critical for establishing the correct stereochemistry in the final natural product.

Table 1: Key Intermediates in the Synthesis of (-)-8a-Epidesacetoxyslaframine

IntermediateStructureRole
Octahydroindolizin-6-oneKetone precursor to the alcoholEstablishes the core bicyclic system
This compound Chiral alcohol intermediateKey stereochemical determinant
6-Amino-octahydroindolizine derivativeAmino-functionalized intermediatePrecursor to the final amine functionality
(-)-8a-EpidesacetoxyslaframineTarget indolizidine alkaloidFinal synthetic product

Role as a Scaffold for Ligand Design or Catalyst Development

While the direct application of this compound as a scaffold for ligand design or catalyst development is not extensively reported, its rigid bicyclic structure presents potential in this area. The defined spatial arrangement of substituents on the octahydroindolizine framework could be exploited to create chiral ligands for asymmetric catalysis. The hydroxyl group serves as a convenient attachment point for phosphine, amine, or other coordinating moieties. The development of catalysts based on such scaffolds could lead to novel and efficient methods for stereoselective transformations. However, this remains a largely unexplored area of research.

Stereoselective Synthesis of Advanced Intermediates for Related Natural Products

The principles used in the synthesis of slaframine and its analogues from this compound can be extended to the stereoselective synthesis of advanced intermediates for other related natural products. The octahydroindolizine skeleton is a common feature in a wide range of alkaloids with diverse biological activities. By modifying the functional groups on the this compound core, chemists can access a variety of substituted indolizidine intermediates. For example, stereoselective reduction of a corresponding ketone can afford different diastereomers of the alcohol, which can then be carried forward to produce stereoisomers of natural products or their analogues for structure-activity relationship studies.

Methodological Developments Originating from this compound Research

Research into the synthesis and manipulation of this compound and related structures has contributed to the development of new synthetic methodologies. The challenges associated with the stereocontrolled synthesis of the indolizidine nucleus have spurred innovation in areas such as cyclization reactions, stereoselective reductions, and functional group transformations. For instance, the development of efficient methods for the construction of the bicyclic ring system with control over the stereocenter bearing the hydroxyl group is a significant contribution to the broader field of heterocyclic chemistry. These methods, once established, can be applied to the synthesis of other nitrogen-containing heterocyclic compounds of pharmaceutical or biological interest.

Conclusion and Future Research Directions

Summary of Key Findings and Methodological Advances

Currently, there are no specific, detailed research findings or established methodological advances reported in the scientific literature for the synthesis or characterization of Octahydroindolizin-6-ol. However, the synthesis of structurally related hydroxy-substituted octahydroindolizines has been achieved, offering valuable insights. A notable example is the enantioselective synthesis of (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. This synthesis utilized an enzymatic kinetic resolution of a racemic alcohol precursor, demonstrating a powerful method for accessing stereochemically pure octahydroindolizine (B79230) alcohols.

Table 1: Methodological Approaches for the Synthesis of Hydroxy-Substituted Octahydroindolizines

MethodDescriptionKey Features
Enzymatic Kinetic ResolutionSeparation of enantiomers of a racemic alcohol using a lipase (B570770) enzyme.High enantioselectivity, mild reaction conditions.
Diastereoselective ReductionReduction of a ketone precursor to yield a specific diastereomer of the alcohol.Control of stereochemistry at the newly formed hydroxyl center.
Cyclization StrategiesIntramolecular cyclization of a linear precursor containing a hydroxyl group.Formation of the bicyclic indolizine (B1195054) core.

These methodologies, while not directly applied to this compound, represent the current state-of-the-art in the synthesis of analogous compounds and would be the logical starting point for any future synthetic efforts.

Unexplored Reactivity and Synthetic Avenues for this compound

The reactivity of this compound is entirely unexplored. Based on its structure, several avenues of reactivity can be predicted and warrant investigation. The hydroxyl group at the 6-position could serve as a handle for a variety of chemical transformations, including oxidation to the corresponding ketone, etherification, esterification, and displacement reactions. The nitrogen atom of the indolizine core is also a site of potential reactivity, such as in quaternization reactions.

Future synthetic avenues could focus on the development of novel, stereoselective syntheses of this compound. This could involve the use of chiral catalysts, the development of new cyclization strategies, or the application of biocatalysis. Furthermore, the synthesis of derivatives of this compound with varying substituents on the indolizine ring would be a valuable endeavor for exploring structure-activity relationships in potential biological applications.

Potential for New Spectroscopic and Computational Approaches

The full spectroscopic characterization of this compound has yet to be reported. A combination of modern spectroscopic techniques will be essential for elucidating its precise structure and stereochemistry.

Table 2: Potential Spectroscopic and Computational Techniques for the Study of this compound

TechniqueInformation Gained
Nuclear Magnetic Resonance (NMR)Connectivity of atoms, stereochemical relationships (e.g., through NOESY experiments).
Infrared (IR) SpectroscopyPresence of the hydroxyl functional group.
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.
X-ray CrystallographyUnambiguous determination of the three-dimensional structure of a crystalline derivative.
Density Functional Theory (DFT)Prediction of spectroscopic data, analysis of conformational preferences, and investigation of reaction mechanisms.

Computational approaches, such as Density Functional Theory (DFT), could be particularly valuable in predicting the spectroscopic properties of different stereoisomers of this compound, aiding in their identification. Furthermore, computational studies could be employed to explore the potential energy surfaces of reactions involving this molecule, providing insights into its unexplored reactivity.

Broader Impact of Octahydroindolizine Chemistry on Heterocyclic Synthesis

The study of octahydroindolizine scaffolds has a significant impact on the broader field of heterocyclic synthesis. These saturated bicyclic systems are prevalent in a wide range of alkaloids with diverse biological activities. The development of new synthetic methods for accessing functionalized octahydroindolizines, such as this compound, contributes to the toolbox of synthetic chemists and enables the synthesis of complex natural products and their analogues. Moreover, the unique three-dimensional structures of these molecules make them interesting scaffolds for the design of new therapeutic agents.

Challenges and Opportunities in the Field of Complex Indolizine Synthesis

The synthesis of complex indolizine derivatives, including functionalized octahydroindolizines, presents several challenges. A primary challenge is the stereocontrolled synthesis of multiple chiral centers. The development of efficient and highly stereoselective methods is crucial for accessing enantiomerically pure compounds. Another challenge lies in the functionalization of the indolizine core at specific positions, which can be difficult to achieve with high regioselectivity.

Despite these challenges, there are significant opportunities in the field. The development of new catalytic methods, particularly those involving asymmetric catalysis, holds great promise for overcoming the challenges of stereocontrol. The application of flow chemistry and other modern synthetic technologies could also lead to more efficient and scalable syntheses of complex indolizines. The vast and largely unexplored chemical space of functionalized octahydroindolizines like this compound represents a significant opportunity for the discovery of new chemical entities with novel properties and applications.

Q & A

Q. Q1. What spectroscopic methods are critical for characterizing Octahydroindolizin-6-ol, and how should data be interpreted?

To confirm the structure and purity of this compound, researchers should employ <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS . For example, <sup>13</sup>C NMR data (δ: 64.2, 63.8, 59.4, etc.) can distinguish stereochemical configurations, while HRMS (calcd m/z 160.1338 vs. observed 160.1336) validates molecular formula accuracy . Cross-referencing with synthetic protocols (e.g., dehydrative annulation) ensures consistency in spectral assignments .

Q. Q2. How can researchers ensure reproducibility in synthesizing this compound?

Detailed experimental protocols are essential. For instance, the diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol requires precise control of reaction conditions (e.g., temperature, solvent, catalyst). Researchers should report parameters like reagent stoichiometry, reaction time, and purification steps. Incomplete data (e.g., missing J values in NMR) may hinder replication . Journals often mandate supplementary materials for complex syntheses to aid reproducibility .

Advanced Research Questions

Q. Q3. What strategies optimize diastereoselectivity in this compound synthesis, and how are competing pathways analyzed?

The dehydrative annulation strategy in highlights stereochemical control via chiral catalysts or substrates. Advanced studies should:

  • Use kinetic vs. thermodynamic analysis to identify dominant pathways.
  • Compare <sup>13</sup>C NMR shifts (e.g., δ 64.2 vs. δ 59.4) to distinguish diastereomers .
  • Apply computational modeling (e.g., DFT) to predict transition states and selectivity trends.
    Contradictions in yield or selectivity may arise from solvent polarity or temperature variations, requiring systematic variable testing .

Q. Q4. How should researchers resolve contradictions between spectral data and proposed structures?

Methodological steps include:

Cross-validation : Compare experimental NMR/MS data with predicted values from databases or synthetic analogs .

Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical proof, though it requires high-purity samples.
Discrepancies in HRMS (e.g., 0.0002 m/z difference) may indicate isotopic patterns or impurities, necessitating high-resolution instruments .

Q. Q5. What methodologies are recommended for identifying knowledge gaps in this compound research?

Conduct a systematic literature review with these steps:

Scope definition : Focus on synthesis, bioactivity, or mechanistic studies.

Database selection : Use SciFinder, PubMed, and specialized tools like OJOSE for chemical literature .

Gap analysis : Compare existing data (e.g., synthetic yields in vs. computational predictions).

Meta-synthesis : Integrate findings from heterogeneous studies to identify under-researched areas (e.g., metabolic stability or in vivo efficacy) .

Methodological Challenges

Q. Q6. How can researchers design experiments to validate this compound’s biological activity while minimizing bias?

Adopt a blinded, controlled study design :

  • Use positive/negative controls (e.g., known enzyme inhibitors).
  • Apply statistical rigor (e.g., ANOVA for dose-response assays).
  • Validate purity via HPLC before bioassays to exclude confounding effects from synthetic byproducts .

Q. Q7. What are best practices for reporting synthetic data to meet journal standards?

Follow guidelines such as:

  • Minimal compound data : Include ≤5 key compounds in the main text; others in supplements .
  • Spectral documentation : Provide full NMR/MS data for new compounds, citing known analogs .
  • Reproducibility checklist : Detail equipment calibration, batch numbers of reagents, and environmental conditions (e.g., humidity for hygroscopic reactions) .

Data Analysis and Interpretation

Q. Q8. How should researchers address inconsistencies between computational predictions and experimental results for this compound?

Re-examine assumptions : Verify force field parameters or basis sets in computational models.

Experimental replication : Repeat syntheses under varied conditions to rule out procedural artifacts.

Collaborative analysis : Consult crystallographers or spectroscopy experts to reconcile data .

Q. Q9. What statistical methods are appropriate for analyzing reaction yield variations in multi-step syntheses?

  • Multivariate regression : Correlate yield with variables like temperature, catalyst loading, and solvent polarity.
  • Design of Experiments (DoE) : Use factorial designs to identify interactive effects .
  • Error analysis : Calculate standard deviations across triplicate runs to distinguish systematic vs. random errors .

Ethical and Reporting Considerations

Q. Q10. How can researchers avoid unintentional plagiarism when citing synthetic methodologies?

  • Direct attribution : Cite original sources for reaction protocols (e.g., dehydrative annulation in ).
  • Paraphrase with precision : Describe methods in active voice while retaining critical technical details.
  • Use plagiarism-check tools : Platforms like iThenticate ensure text originality, especially for supplemental sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.